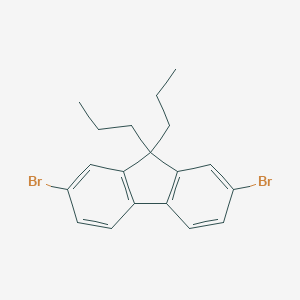

2,7-dibromo-9,9-dipropyl-9H-fluorene

Descripción general

Descripción

2,7-dibromo-9,9-dipropyl-9H-fluorene: is an organic compound with the molecular formula C19H20Br2 . It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are replaced by bromine atoms, and the hydrogen atoms at position 9 are replaced by propyl groups. This compound is known for its applications in organic electronics and materials science due to its unique structural properties .

Mecanismo De Acción

Target of Action

The primary target of 2,7-dibromo-9,9-dipropyl-9H-fluorene is the organic electronic devices . This compound is used as an intermediate in the synthesis of polymeric light-emitting diodes (OLEDs) .

Mode of Action

This compound interacts with its targets by being used as a precursor in the synthesis of polymer semiconductors . It is involved in either Suzuki coupling or Stille coupling reactions .

Biochemical Pathways

The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This leads to the formation of a 9,9 substituted poly (2,7-fluorene), which is a key component in the development of organic electronic devices .

Pharmacokinetics

Its physical properties such as its solid form and molecular weight (40818 g/mol) are known .

Result of Action

The result of the action of this compound is the creation of materials with high photoluminescence and electroluminescent quantum efficiency . These materials are useful in the development of organic electronic devices, particularly OLEDs, due to their pure blue emission and efficient electroluminescence .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as alkyl-substituted polyfluorenes, have emerged as a very attractive class of conjugated polymers, especially for display applications .

Molecular Mechanism

It is known that similar compounds can be used for the synthesis of polymer semiconductors

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9,9-dipropyl-9H-fluorene typically involves the bromination of 9,9-dipropylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-dibromo-9,9-dipropyl-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Stille coupling.

Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.

Common Reagents and Conditions:

Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids under basic conditions.

Stille Coupling: This reaction uses tin reagents and palladium catalysts.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products:

Substitution Products: Various substituted fluorenes depending on the reagents used.

Oxidation Products: Fluorenone derivatives.

Aplicaciones Científicas De Investigación

2,7-dibromo-9,9-dipropyl-9H-fluorene has several applications in scientific research:

Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

Materials Science: The compound is utilized in the development of novel materials with specific electronic properties.

Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers used in various electronic applications.

Comparación Con Compuestos Similares

- 2,7-dibromo-9,9-dimethyl-9H-fluorene

- 2,7-dibromo-9,9-dioctyl-9H-fluorene

- 2,7-dibromo-9H-fluoren-9-one

Comparison:

- 2,7-dibromo-9,9-dipropyl-9H-fluorene vs. 2,7-dibromo-9,9-dimethyl-9H-fluorene : The propyl groups in the former provide different solubility and electronic properties compared to the methyl groups in the latter.

- This compound vs. 2,7-dibromo-9,9-dioctyl-9H-fluorene : The longer alkyl chains in the latter compound affect its physical properties and potential applications in different electronic devices.

- This compound vs2,7-dibromo-9H-fluoren-9-one : The presence of a carbonyl group in the latter compound significantly alters its reactivity and applications .

Actividad Biológica

2,7-Dibromo-9,9-dipropyl-9H-fluorene (CAS No. 157771-56-7) is a synthetic organic compound belonging to the fluorene family, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by its dibromo substituents at the 2 and 7 positions and propyl groups at the 9 position. Its molecular formula is C15H15Br2, and it has a molecular weight of approximately 363.1 g/mol. The presence of bromine atoms in its structure may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms and effects:

1. Antioxidant Activity

Studies have shown that compounds with similar structures exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Cytotoxicity

Cytotoxicity assays have been performed to evaluate the effects of this compound on different cell lines. Preliminary results suggest that this compound may exhibit moderate cytotoxic effects on certain cancer cell lines while remaining less toxic to normal cells.

3. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies suggest that brominated fluorene derivatives can inhibit steroid sulfatase (STS), an enzyme implicated in hormone-related cancers.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cytotoxicity Assessment

In a study examining the cytotoxic effects of this compound on neuroblastoma cells, researchers found that concentrations above 10 µM resulted in significant cell death after 48 hours of exposure. This suggests a dose-dependent response where higher concentrations correlate with increased cytotoxicity.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit STS activity. The study reported that derivatives of dibromofluorene showed IC50 values ranging from 5 to 20 µM, indicating effective inhibition compared to control compounds. This highlights the potential for developing therapeutic agents targeting hormone-sensitive tumors.

The biological activity of this compound can be attributed to several mechanisms:

1. Free Radical Scavenging

The presence of bromine atoms may enhance the electron-withdrawing properties of the compound, improving its ability to donate electrons and neutralize free radicals.

2. Interaction with Cellular Targets

The compound may interact with cellular membranes or specific proteins involved in signaling pathways related to cell proliferation and apoptosis.

3. Structure-Activity Relationship (SAR)

Research indicates that modifications to the fluorene structure can significantly influence biological activity. For example, introducing different alkyl groups or additional halogens can enhance or reduce cytotoxic effects and enzyme inhibition.

Propiedades

IUPAC Name |

2,7-dibromo-9,9-dipropylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTBEFPDRHYPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620205 | |

| Record name | 2,7-Dibromo-9,9-dipropyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157771-56-7 | |

| Record name | 2,7-Dibromo-9,9-dipropyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-dipropylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.